Cyclizine Hydrochloride

Beschreibung

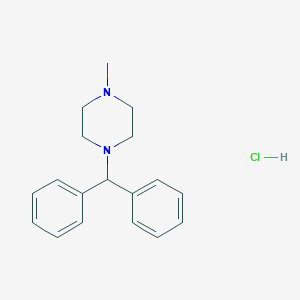

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-benzhydryl-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBEPCQTDRZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303-25-3 | |

| Record name | Cyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclizine hydrochloride [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclizine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Cyclizine Hydrochloride

Cyclizine (B1669395) hydrochloride is the monohydrochloride salt of cyclizine. nih.gov It presents as a white or creamy-white crystalline powder. nih.gov The molecule itself is comprised of a piperazine (B1678402) ring substituted with a methyl group at one nitrogen and a diphenylmethyl (benzhydryl) group at the other. nih.gov Its structure has been elucidated by crystallographic studies, which confirm its molecular geometry and packing in the solid state. iucr.org The crystal structure is held together by the packing of ion pairs linked by hydrogen bonds. iucr.org

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-benzhydryl-4-methylpiperazine;hydrochloride | nih.gov |

| Molecular Formula | C₁₈H₂₃ClN₂ | nih.gov |

| Molar Mass | 302.84 g/mol | chemeo.comchemicalbook.com |

| Physical Description | White or creamy-white crystalline powder | nih.gov |

| Melting Point (of base) | 105.5-107.5 °C | drugfuture.com |

| Water Solubility | Moderately soluble | drugfuture.com |

| pKa (Strongest Basic) | 8.2 | drugbank.com |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pnma | iucr.org |

Synthesis of Cyclizine Hydrochloride

The synthesis of cyclizine (B1669395) has been approached through several chemical routes since its initial preparation.

One of the originally reported methods involves the alkylation of 1-methylpiperazine (B117243) with benzhydryl bromide. wikipedia.orggpatindia.com In this nucleophilic substitution reaction, the nitrogen atom of the 1-methylpiperazine acts as a nucleophile, displacing the bromide from the benzhydryl group to form the cyclizine base. researchgate.net

Another established method is the Eschweiler-Clarke methylation of N-benzhydrylpiperazine (diphenylmethylpiperazine). wikipedia.org This reaction involves the reductive amination of the secondary amine (N-benzhydrylpiperazine) using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. google.com

More recent research has focused on developing improved and more industrially viable processes. One such patented process describes the methylation of N-benzhydrylpiperazine using formaldehyde and formic acid in a water solvent medium at temperatures between 50-95°C to produce the cyclizine free base. google.com

Once the cyclizine base is synthesized and isolated, it is converted to its hydrochloride salt. This is typically achieved by dissolving the base in a suitable solvent, such as methanol (B129727), and treating it with hydrochloric acid. google.com The resulting cyclizine hydrochloride salt then precipitates and can be filtered and dried. google.com

Mechanism of Action

The therapeutic effects of cyclizine (B1669395) hydrochloride are attributed to its activity at several key sites within the central nervous system. Its mechanism is multifaceted, primarily involving the antagonism of histamine (B1213489) and muscarinic receptors.

The principal mechanism is its action as a potent and selective histamine H1 receptor antagonist. patsnap.comontosight.ai Histamine H1 receptors are widely distributed in the brain, including in the vomiting center located in the medulla. drugbank.com Neurons in this region, which are involved in transmitting signals from the vestibular apparatus (the sensory system for balance and spatial orientation), are rich in histamine synapses. drugbank.com By blocking these H1 receptors, cyclizine reduces the stimulation of the vomiting center, which is particularly relevant in motion sickness where overstimulation of the vestibular system is a key factor. drugbank.compatsnap.com

In addition to its antihistaminic activity, cyclizine hydrochloride possesses significant central anticholinergic (antimuscarinic) properties. drugbank.comwikipedia.orgpediatriconcall.com It blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, which are also abundant in the vomiting center. drugbank.compatsnap.com This dual blockade of both histaminic and cholinergic pathways is thought to be responsible for its robust antiemetic effect. drugbank.com

Furthermore, research suggests that cyclizine acts on the chemoreceptor trigger zone (CTZ), an area in the medulla that detects emetic substances in the blood and relays signals to the vomiting center. patsnap.compediatriconcall.com It is also believed to have a direct depressive effect on the labyrinthine apparatus of the inner ear, reducing its sensitivity to motion. medicines.org.ukpediatriconcall.com

Pharmacokinetics

Histamine (B1213489) H1 Receptor Antagonism

As a piperazine (B1678402) derivative, cyclizine is a potent antagonist of the histamine H1 receptor. wikipedia.orgchemeurope.commedchemexpress.comselleckchem.comselleckchem.com This action is central to its use in managing nausea and vomiting.

Binding Affinity and Selectivity at H1 Receptors

Cyclizine demonstrates potent and selective binding to histamine H1 receptors. medchemexpress.comselleckchem.com This high affinity allows it to effectively compete with and block the action of histamine at these receptor sites. patsnap.com The structural characteristics of cyclizine, particularly the diaryl substitution pattern, are crucial for its significant H1-receptor affinity. auburn.edu For optimal interaction with the H1-receptor, the two aryl moieties of the molecule must be able to adopt a non-coplanar conformation. auburn.edu While it is a first-generation antihistamine, its development was part of research aimed at creating drugs with high selectivity for H1-receptors. auburn.edu

Role in Modulating Histamine-Mediated Pathways

By blocking H1 receptors, cyclizine effectively inhibits histamine-mediated pathways. patsnap.comdrugbank.com Histamine plays a key role in the vomiting reflex, and neurons in the vomiting center of the brain are rich in histamine-containing synapses. patsnap.comdrugbank.com These pathways are particularly involved in transmitting signals from the vestibular apparatus to the vomiting center. drugbank.com Overstimulation of these pathways, such as in motion sickness, is a primary trigger for nausea and vomiting. drugbank.com Cyclizine's antagonism of H1 receptors in the vomiting center reduces the activity along these neural pathways, thereby mitigating symptoms of nausea. drugbank.com

Central Anticholinergic (Antimuscarinic) Properties

In addition to its antihistaminic effects, cyclizine also possesses significant central anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. wikipedia.orgchemeurope.comdrugbank.compatsnap.compediatriconcall.com

Impact on Acetylcholine-Mediated Neurotransmission

The anticholinergic action of cyclizine has a direct impact on acetylcholine-mediated neurotransmission. Acetylcholine is a key neurotransmitter in the parasympathetic nervous system and is involved in stimulating the vomiting center. patsnap.com By inhibiting the action of acetylcholine, cyclizine helps to prevent the stimulation of this center. patsnap.com This mechanism is particularly relevant in counteracting the effects of conditions that involve overactivity of cholinergic pathways. However, this anticholinergic activity can also lead to a change in the balance between dopaminergic and cholinergic transmission in the corpus striatum. researchgate.net

Influence on the Central Nervous System (CNS)

Cyclizine's ability to cross the blood-brain barrier allows it to exert direct effects on the central nervous system. patsnap.com Its influence extends beyond the vomiting center to other areas of the brain, contributing to both its therapeutic actions and potential side effects. The drug is known to depress labyrinthine excitability and vestibular stimulation. drugbank.comglowm.com It may also affect the medullary chemoreceptor trigger zone (CTZ), an area of the brain that detects emetogenic substances in the blood. wikipedia.orgchemeurope.comdrugbank.compatsnap.compediatriconcall.com

The central effects of cyclizine can include drowsiness, sedation, and in some cases, restlessness, excitation, and nervousness. glowm.commedsafe.govt.nz These effects are a result of its interaction with CNS receptors. drugbank.com The sedative properties are due to its CNS depressant activity, which can be additive with other CNS depressants like alcohol and certain medications. pediatriconcall.comglowm.commedsafe.govt.nz

Depression of Labyrinth Excitability and Vestibular Stimulation

A key component of cyclizine's anti-motion sickness and antivertigo effects is its ability to suppress the vestibular system, which is responsible for balance and spatial orientation. patsnap.com Overstimulation of the vestibular apparatus, particularly the labyrinth, is a primary contributor to the symptoms of motion sickness. drugbank.com Cyclizine hydrochloride acts to depress labyrinthine excitability and reduce the impact of vestibular stimulation. drugbank.comglowm.com This action is believed to be a result of its central anticholinergic properties, which interfere with the transmission of nerve impulses from the vestibular system to the vomiting center in the brainstem. wikipedia.orgdrugbank.com By dampening the hyperactivity of these neural pathways, cyclizine effectively mitigates the sensations of dizziness and nausea. patsnap.com

The vomiting center, located in the medulla, contains a high concentration of neurons with muscarinic cholinergic and histamine receptors. drugbank.com These neurons are particularly involved in relaying signals from the vestibular apparatus. drugbank.com Cyclizine, by acting as an antagonist at these histamine H1 receptors, reduces the activity along these pathways. drugbank.comnih.gov Furthermore, its anticholinergic properties lead to the blockade of muscarinic receptors, further inhibiting these signals. drugbank.com

Modulation of the Chemoreceptor Trigger Zone (CTZ) Activity

In addition to its effects on the vestibular system, this compound also influences the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata that detects emetogenic substances in the bloodstream. patsnap.combasicmedicalkey.com The CTZ plays a crucial role in inducing vomiting in response to various drugs and toxins. basicmedicalkey.com Cyclizine is believed to exert part of its antiemetic effect by acting on the CTZ. drugbank.comglowm.com

The drug's mechanism at the CTZ is linked to its antihistaminic and anticholinergic actions. drugbank.compatsnap.com By blocking H1 and muscarinic receptors within the vomiting center, which receives input from the CTZ, cyclizine can inhibit the transmission of emetic signals. drugbank.compatsnap.com This modulation of CTZ activity contributes to its effectiveness in preventing and treating nausea and vomiting from various causes, including post-operative states and the side effects of other medications. wikipedia.orgpatsnap.com

Other Pharmacodynamic Effects

Sedative Action and Anxiolytic Potential

This compound is known to possess a mild sedative action. patsnap.com This central nervous system (CNS) depressant effect can be beneficial in alleviating the anxiety and stress that often accompany nausea and vomiting. patsnap.comcymitquimica.com The sedative properties are attributed to its ability to cross the blood-brain barrier and act on the CNS. patsnap.com While this sedation can be a desirable side effect in some clinical scenarios, it can also impair motor skills and cognitive function. medsafe.govt.nz

Local Anesthetic Properties

This compound also demonstrates local anesthetic effects. nih.govpsu.edugoogle.com This property is thought to be due to its chemical structure and its ability to block sodium channels, similar to conventional local anesthetics. nih.gov This action can contribute to the relief of pain at injection sites when administered intramuscularly. tga.gov.au Research has shown that intradermal injections of cyclizine can produce anesthesia. psu.edu

Potential Antinociceptive Actions and Opioid Potentiation

There is evidence to suggest that cyclizine possesses mild antinociceptive (pain-relieving) properties and can enhance the analgesic effects of opioids. tga.gov.au Studies in animal models have shown that cyclizine can exert its own analgesic effect and potentiate the effects of opioids like morphine and pentazocine. tga.gov.au This potentiation may be related to the general involvement of histamine in central pain pathways. tga.gov.au The combination of cyclizine with opioids, such as in the drug Diconal (which contains cyclizine and the opioid dipipanone), has been utilized clinically. wikipedia.org

Absorption and Distribution Studies

The initial phases of a drug's action, absorption and distribution, determine its onset and concentration at the site of action.

Cyclizine is effectively absorbed from the gastrointestinal tract following oral administration. medicines.org.ukmims.comdrugs.commedsafe.govt.nz The onset of its effects is typically observed within 30 minutes to an hour, reaching maximum effect in about one to two hours. medicines.org.ukdrugs.compatsnap.com Studies in healthy adult volunteers have shown that after a single 50 mg oral dose, the peak plasma concentration (Cmax) of cyclizine is approximately 70 ng/mL, which is reached at about two hours post-administration. medicines.org.ukdrugs.commedsafe.govt.nz Another study reported a Cmax of 21.50 ng/ml after a 50 mg dose, with a time to peak plasma concentration (Tmax) of 3.85 hours. researchgate.net The oral bioavailability is estimated to be around 40% to 50%. mims.comresearchgate.netresearchgate.net The elimination half-life following oral administration has been reported to be between 13 and 26 hours. mims.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~40-50% | mims.comresearchgate.netresearchgate.net |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | medicines.org.ukmims.comresearchgate.net |

| Peak Plasma Concentration (Cmax) for 50mg dose | ~70 ng/mL | medicines.org.ukdrugs.com |

| Elimination Half-Life (Oral) | 13 - 26 hours | mims.comresearchgate.net |

Once absorbed, cyclizine is widely distributed throughout the body's tissues. medicines.org.ukdrugs.compatsnap.com This extensive distribution is reflected by its large mean volume of distribution, which has been reported in various studies to be between 16.5 L/kg and 23 L/kg. researchgate.nettga.gov.aunih.govebi.ac.uk Distribution studies conducted in rats showed that cyclizine concentrates in various organs, with the highest levels found in the lung, followed by the spleen, liver, kidney, and brain. tga.gov.au Plasma protein binding for cyclizine in rats has been measured at 59% and 76% in different studies. tga.gov.au The plasma elimination half-life of cyclizine is approximately 20 hours. medicines.org.ukdrugs.comdrugbank.commedsafe.govt.nz

| Parameter | Value | Reference |

|---|---|---|

| Volume of Distribution (Vd) | 16.5 - 23 L/kg | researchgate.nettga.gov.aunih.govebi.ac.uk |

| Plasma Protein Binding (in rats) | 59% - 76% | tga.gov.au |

| Plasma Elimination Half-Life | ~20 hours | medicines.org.ukdrugs.comdrugbank.commedsafe.govt.nz |

Cyclizine is known to readily cross the blood-brain barrier. patsnap.commedschool.co This penetration into the central nervous system is a key characteristic that contributes to some of its pharmacological effects, including sedation. patsnap.commedschool.co The ability of first-generation antihistamines like cyclizine to cross this barrier is attributed to their lipid solubility. nih.gov

Metabolism and Metabolite Characterization

The biotransformation of cyclizine is a crucial aspect of its pharmacokinetics, leading to the formation of metabolites and subsequent elimination from the body.

The primary metabolic pathway for cyclizine is N-demethylation in the liver. mims.commedsafe.govt.nz This process converts cyclizine into its main metabolite, norcyclizine. medicines.org.ukdrugs.commedsafe.govt.nzdrugbank.comhpra.ie Norcyclizine is considered to have little of the antihistaminic (H1) activity that characterizes the parent compound. medicines.org.ukdrugs.commedsafe.govt.nzmedsafe.govt.nzhpra.ie Like its parent compound, norcyclizine is widely distributed throughout the tissues and has a plasma elimination half-life of about 20 hours. medicines.org.ukdrugs.commedsafe.govt.nz Studies in canines have also identified norcyclizine as a major metabolite. tandfonline.com Further metabolism can occur through other pathways, including N1-dealkylation, which forms neutral and phenolic metabolites. nih.gov Despite extensive metabolism, less than 1% of an administered dose of cyclizine is excreted unchanged in the urine. mims.commedsafe.govt.nztga.gov.au

The metabolism of cyclizine is mediated by the cytochrome P450 (CYP) enzyme system, a group of enzymes primarily responsible for phase I drug metabolism. nih.govfrontiersin.org Research suggests that CYP2D6, a specific isozyme of the P450 family, is involved in the N-demethylation of cyclizine to norcyclizine. researchgate.netnih.govderangedphysiology.com

A study in palliative care patients receiving continuous subcutaneous infusions of cyclizine found that the metabolic ratio of cyclizine to norcyclizine varied depending on the individual's CYP2D6 genotype. researchgate.netnih.govebi.ac.uk This suggests that individuals with different genetic variants of CYP2D6 may metabolize cyclizine at different rates. nih.gov However, this correlation was not observed in a group of patients receiving oral cyclizine, indicating that other factors or metabolic pathways might also be significant, particularly with oral administration. researchgate.netnih.govebi.ac.uk Further research has also indicated that cyclizine itself can act as an inhibitor of the CYP2D6 enzyme. researchgate.net While the metabolic pathway is not yet fully elucidated, CYP2D6 appears to play a notable role. hiv-druginteractions.org

Activity Profile of Norcyclizine

Norcyclizine, the N-demethylated derivative of cyclizine, is its primary metabolite. medicines.org.uktga.gov.audrugbank.combapen.org.ukhpra.iemims.com Compared to the parent compound, norcyclizine exhibits significantly less antihistaminic (H1) activity. medicines.org.uktga.gov.audrugbank.comhpra.ieclinicaltrials.gov Research indicates that while cyclizine acts as an inverse agonist at H1-histamine receptors, norcyclizine possesses minimal activity at these sites. nih.gov

Despite its reduced antihistaminic effects, norcyclizine has demonstrated other biological activities. For instance, it has been found to have potent antiviral activity against the Hepatitis C virus (HCV), comparable to that of chlorcyclizine (B1668710), a related compound. nih.gov This anti-HCV action is not linked to H1-receptor antagonism. nih.gov

Furthermore, norcyclizine and its derivatives, specifically 1-Benzhydrylpiperazine compounds, have been investigated for their potential to enhance the efficacy of β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA). medchemexpress.com The proposed mechanism involves the inhibition of the allosteric site of PBP2a, a key protein in MRSA resistance. medchemexpress.com Additionally, the 1-Benzhydrylpiperazine structure is being explored as a scaffold for the development of new anticancer agents. medchemexpress.com

In animal studies, particularly in greyhounds, norcyclizine has been identified as the major Phase I metabolite of cyclizine. tandfonline.com

Elimination and Excretion Pathways

The elimination of cyclizine from the body occurs primarily through metabolic processes, with very little of the parent drug being excreted unchanged.

Renal Excretion of Metabolites

The kidneys play a role in the excretion of cyclizine metabolites. Following oral administration, less than 1% of the administered dose of cyclizine is recovered unchanged in the urine over a 24-hour period. tga.gov.aumims.commedsafe.govt.nz This indicates that renal clearance of the parent drug is negligible. tga.gov.au

In cases of renal impairment, the clearance of anti-emetics like cyclizine may be reduced, potentially leading to the accumulation of metabolites. westmidspallcare.co.uk However, since norcyclizine is considered an inactive metabolite, and less than 1% of cyclizine is excreted unchanged in the urine, dose adjustments are not typically required in patients with chronic kidney disease. stgrenal.org.au

Biliary Excretion and Enterohepatic Recirculation

While detailed studies on the biliary excretion of cyclizine are limited, it is known that N+-glucuronidation is a common metabolic pathway for many H1 antihistamines with an aliphatic tertiary amine group, and these glucuronide metabolites are often excreted in urine. researchgate.net One study noted that 2.6% of an administered dose of cyclizine was recovered as the N+-glucuronide in the feces, suggesting some degree of biliary excretion. core.ac.uk

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetics of cyclizine can vary considerably among individuals.

Inter- and Intra-individual Variability

Studies have highlighted the existence of inter- and intra-individual variability in cyclizine's pharmacokinetic parameters. core.ac.uk This variability suggests that factors other than the drug's formulation are likely responsible for differences in how the drug is absorbed, distributed, metabolized, and eliminated in different people and even in the same person at different times. core.ac.uk

One of the key factors contributing to this variability is the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is thought to be involved in the metabolism of cyclizine to norcyclizine. researchgate.netnih.gov In a study of palliative care patients receiving subcutaneous cyclizine, the metabolic ratio of cyclizine to norcyclizine varied significantly with the CYP2D6 genotype. researchgate.netnih.gov However, this correlation was not observed in patients receiving oral cyclizine. researchgate.netnih.gov

Impact of Patient Demographics and Physiological States

Patient-specific factors can influence the pharmacokinetics of cyclizine. In palliative care patients, the pharmacokinetic profile of cyclizine was found to be similar to that reported in other patient populations. researchgate.netnih.govconsensus.app

Age: Elderly patients may be more susceptible to the central nervous system effects of antihistamines due to their anticholinergic properties. drugs.com While no specific studies on cyclizine pharmacokinetics in the elderly are cited, experience suggests that normal adult dosages are generally appropriate. medicines.org.uk

Renal and Hepatic Function: Since cyclizine is primarily metabolized by the liver, patients with liver disease may be at a greater risk for adverse effects due to potential drug accumulation. drugs.com Similarly, while renal excretion of unchanged cyclizine is low, patients with renal impairment may have reduced clearance of its metabolites. westmidspallcare.co.ukdrugs.com Caution is advised when administering cyclizine to patients with hepatic disease. medicines.org.uk In patients with severe heart failure, cyclizine may cause a decrease in cardiac output. hpra.ietga.gov.au

Pharmacogenomic Considerations (e.g., CYP2D6 Genotype)

The metabolism of cyclizine, particularly its conversion to its primary metabolite, norcyclizine, has been a subject of research in the context of pharmacogenomics. A key area of investigation has been the role of the highly polymorphic enzyme, cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.netebi.ac.uk The gene for CYP2D6 is known to have numerous variations, leading to different enzyme activity levels in individuals, which can, in turn, affect the metabolism of drugs that are substrates of this enzyme. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes, such as poor, intermediate, extensive, or ultrarapid metabolizers, based on their CYP2D6 genotype. nih.gov

Research into the pharmacokinetics of cyclizine in palliative care patients has explored the potential influence of the CYP2D6 genotype on its metabolism. nih.govresearchgate.netebi.ac.uk One study investigated the relationship between the CYP2D6 genotype and the metabolic ratio of cyclizine to norcyclizine in two groups of patients: one receiving cyclizine via continuous subcutaneous (SC) infusion and another receiving the drug orally. nih.govresearchgate.net

The findings from this study revealed that for patients receiving cyclizine subcutaneously, the metabolic ratio of cyclizine to norcyclizine at a steady state demonstrated a statistically significant variation in relation to the CYP2D6 genotype (p=0.02). nih.govresearchgate.net This suggests that CYP2D6 may be involved in the metabolism of cyclizine to norcyclizine in this patient population. nih.govresearchgate.net However, in the group of patients who were administered cyclizine orally, there was no significant variation observed in the metabolic ratio in connection with the CYP2D6 genotype (p=0.37). nih.govresearchgate.net

Despite the observed influence of the CYP2D6 genotype on the metabolic ratio in the subcutaneous group, the study did not find a significant correlation between the genotype and the clinical outcomes of nausea and sedation scores. nih.govresearchgate.net The pharmacokinetic parameters of cyclizine, such as half-life, volume of distribution, and clearance, were also determined in these palliative care patients. nih.govresearchgate.netebi.ac.uk

It is also noteworthy that cyclizine itself has been shown to have an inhibitory effect on the CYP2D6 enzyme. researchgate.nettga.gov.au This interaction could potentially affect the metabolism of other drugs that are also substrates of CYP2D6. researchgate.net

The following table summarizes the key findings from the pharmacogenomic study on cyclizine.

| Administration Route | Parameter | Finding | Statistical Significance |

| Subcutaneous (SC) | Metabolic Ratio (Cyclizine:Norcyclizine) vs. CYP2D6 Genotype | Varied with genotype | p = 0.02 |

| Nausea & Sedation Scores vs. CYP2D6 Genotype | Did not vary with genotype | Nausea: p = 0.76, Sedation: p = 0.11 | |

| Oral | Metabolic Ratio (Cyclizine:Norcyclizine) vs. CYP2D6 Genotype | Did not vary with genotype | p = 0.37 |

Elucidation of Key Pharmacophores for H1 Receptor Binding

Cyclizine, a member of the piperazine class of H1-receptor antagonists, shares key structural features characteristic of first-generation antihistamines. smpdb.ca The pharmacophore essential for its binding to the histamine H1 receptor includes two main components: an aromatic moiety and a basic amine group, connected by a flexible chain. nih.gov

Aromatic Rings (Diphenylmethyl Group): Cyclizine possesses a diphenylmethyl group, where two phenyl rings are attached to a single carbon atom. nih.gov This bulky, lipophilic structure is a hallmark of many H1 antagonists and is crucial for binding to the receptor. nih.gov The aromatic rings are thought to engage in van der Waals and hydrophobic interactions within a specific pocket of the H1 receptor.

Basic Amine (Methylpiperazine Moiety): The molecule contains a piperazine ring, a heterocyclic amine. The nitrogen atom at position 4 is substituted with a methyl group, and the nitrogen at position 1 is connected to the diphenylmethyl group. nih.gov This basic amine is typically protonated at physiological pH, forming a cationic head that is believed to interact with a negatively charged amino acid residue, such as aspartate, in the transmembrane domain of the H1 receptor.

Spatial Arrangement: The distance between the cationic amine and the aromatic rings is a critical determinant of H1 receptor affinity. In this compound, the crystal structure reveals that the distance between the key nitrogen atom and the centroid of the phenyl rings is approximately 6.03Å. core.ac.uk This spatial relationship is consistent with that found in other potent H1 antihistamines, suggesting a common binding mode. core.ac.uk

Studies have shown that rigidifying the diphenyl structure into a tricyclic system, as seen in some other antihistamines, can significantly increase the residence time at the H1 receptor, a factor that can influence the duration of drug action. vu.nl While cyclizine itself is not tricyclic, this principle highlights the importance of the conformation and orientation of the aromatic system for optimal receptor interaction. nih.gov

Structural Determinants for Anticholinergic Activity

In addition to its primary antihistaminic effects, cyclizine exerts a notable central anticholinergic (antimuscarinic) action. wikipedia.orgnih.gov This activity is not a side effect but is integral to its antiemetic mechanism, particularly in the context of motion sickness, as it blocks muscarinic receptors in the vestibular system and the vomiting center of the brain. drugbank.comtga.gov.au

The structural features of cyclizine responsible for its anticholinergic properties overlap with its H1 pharmacophore, a common characteristic among first-generation antihistamines. The key determinants include:

The Cationic Amine Center: The protonated piperazine ring is essential. Similar to its role in H1 binding, this cationic center mimics the quaternary ammonium (B1175870) group of the endogenous ligand, acetylcholine, allowing it to bind to muscarinic receptors.

The Bulky Aromatic/Lipophilic Groups: The diphenylmethyl moiety provides the necessary bulk and lipophilicity to fit into the hydrophobic regions of the muscarinic receptor binding site.

The Spacer Group: The ethylamine (B1201723) fragment within the piperazine ring acts as a spacer, ensuring the correct distance and orientation between the cationic head and the lipophilic aromatic groups for effective binding to the muscarinic receptor.

Because of these structural similarities, cyclizine can competitively antagonize acetylcholine at muscarinic receptors, leading to its characteristic anticholinergic effects. drugbank.commedicines.org.uk This dual activity is a defining feature of cyclizine and other drugs in its class.

Modifications and Derivatives of Cyclizine for Enhanced Efficacy or Reduced Side Effects

The cyclizine scaffold has served as a template for the development of numerous derivatives. Researchers have systematically modified the core structure—the diphenylmethyl group, the central carbon, and the piperazine ring—to alter its pharmacological profile, enhance potency for a specific target, reduce side effects, or repurpose it for new therapeutic indications. nih.govacs.org

Modifications to the cyclizine structure have yielded a range of compounds with diverse pharmacological activities, from anti-inflammatory to antihyperlipidemic agents.

One significant metabolite of cyclizine is Norcyclizine , its N-demethylated derivative. This modification, where the methyl group on the piperazine nitrogen is removed, results in a compound with significantly reduced H1 antihistaminic activity compared to the parent drug. drugbank.commedicines.org.uk

In a drug repurposing study, several cyclizine derivatives were investigated as potential antihyperlipidemic agents due to their structural similarity to the drug fenofibrate (B1672516). nih.gov Computational docking studies suggested that these derivatives could bind to and activate the PPAR-alpha enzyme. The pharmacological profiles of some of these derivatives are summarized below. nih.gov

Table 1: Pharmacological Profiles of Selected Cyclizine Derivatives

| Derivative Name | Structural Modification from Cyclizine | Investigated Pharmacological Activity | Key Finding |

|---|---|---|---|

| Meclizine | Features a benzyl (B1604629) substituent on one phenyl ring and a different N-substituent on the piperazine ring. | Antihyperlipidemic (via PPAR-alpha) | Showed a similar MM-GBSA score to fenofibrate, indicating comparable binding energy. nih.gov |

| Cinnarizine | N-cinnamyl derivative instead of N-methyl. | Antihyperlipidemic (via PPAR-alpha) | Showed a similar MM-GBSA score to fenofibrate. nih.gov |

| Lifarizine (B1675320) | A more complex derivative with a distinct substitution pattern. | Antihyperlipidemic (via PPAR-alpha) | Demonstrated a better MM-GBSA score than fenofibrate, suggesting stronger potential binding. nih.gov |

| Medibazine | A diphenyl-derivative. | Antihyperlipidemic (via PPAR-alpha) | Demonstrated a better MM-GBSA score than fenofibrate. nih.gov |

| Etodroxizine | Hydroxy-containing derivative. | Antihyperlipidemic (via PPAR-alpha) | Showed a similar MM-GBSA score to fenofibrate and favorable ADME properties. nih.gov |

Another study synthesized two new derivatives, 1-ethyl-4-[(p-isopropylphenyl)(p-tolyl)methyl]-piperazine and 1-(3,4-dichlorophenyl)-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine , to explore their anti-inflammatory potential. researchgate.net These modifications of the phenyl and piperazine moieties were designed to modulate the compound's activity. researchgate.net

Systematic investigations into modifying the piperazine and phenyl moieties of cyclizine-like scaffolds have been conducted to develop agents for new diseases, such as Hepatitis C virus (HCV) infection. In one such study, researchers synthesized a library of chlorcyclizine analogues and evaluated their anti-HCV activity. acs.org

Key modifications included:

Piperazine Ring Substitutions: The N-methyl group of the piperazine ring was replaced with various alkyl groups and oligoethylene glycol side chains to improve solubility and modulate activity. acs.org For example, acylation of the second nitrogen or its substitution with trifluoroethyl groups was explored. acs.org

Phenyl Moiety Modifications: The phenyl rings were substituted with halogens, particularly chlorine (e.g., dichlorcyclizine), to probe the effect on potency. acs.org

Scaffold Rigidity and Bioisosteric Replacement: To explore conformational effects, a rigid analogue was created by linking the two phenyl rings, forming a fluorene (B118485) system. acs.org In another modification, the central carbon atom of the benzhydryl group was replaced with a nitrogen atom, creating a different chemical scaffold. acs.org

These studies demonstrate the chemical tractability of the cyclizine core, allowing for fine-tuning of its properties to target a wide range of biological receptors and enzymes.

Computational Chemistry and Molecular Modeling Approaches in Cyclizine Research

Computational chemistry and molecular modeling have become valuable tools in cyclizine research, enabling scientists to predict the biological activities of novel derivatives and to understand their interactions with target proteins at a molecular level.

Molecular Docking and Simulation: In the aforementioned drug repurposing study, molecular docking was used as the initial step to screen 16 cyclizine derivatives against the PPAR-alpha protein. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function. The most promising candidates from docking, such as lifarizine and medibazine, were further subjected to molecular dynamics (MD) simulations. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more accurate assessment of binding stability. nih.gov

Binding Energy Calculations: The Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method was used to calculate the binding free energy of the cyclizine derivatives to the target protein, providing a quantitative measure to compare their potential efficacy against the standard drug, fenofibrate. nih.gov

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of cyclizine and its derivatives. nih.govresearchgate.net These predictions help in the early stages of drug design to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources. nih.gov

Structure-Kinetics Relationship Studies: Computational approaches have been applied to broader studies of H1 antagonists to understand not just binding affinity (a thermodynamic parameter) but also binding kinetics (association and dissociation rates). nih.gov These studies help explain why some ligands have a longer duration of action than others, even with similar affinities, by analyzing features like scaffold rigidity and ligand conformation. nih.govvu.nl

These computational methods provide a rational basis for designing new cyclizine analogues, complementing traditional synthetic chemistry and pharmacological testing.

Chromatographic Techniques for Quantification

Chromatography is a cornerstone for the separation and quantification of cyclizine and its related substances. Techniques such as HPLC, HPTLC, and GC-MS are widely employed due to their resolving power and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of this compound, often coupled with UV or mass spectrometry detectors for enhanced sensitivity and specificity. core.ac.uk Reversed-phase HPLC methods are most common, utilizing C8 or C18 columns. nih.govforestchemicalsreview.comwaters.com

Several HPLC methods have been developed for determining cyclizine in pharmaceutical preparations and human serum. core.ac.ukforestchemicalsreview.com For instance, a validated stability-indicating HPLC method uses a C18 column with a mobile phase consisting of 10mM ammonium acetate, acetonitrile, and triethylamine (B128534) (64:35:1 v/v/v), with UV detection at 254 nm. forestchemicalsreview.com Another method for analyzing binary mixtures of this compound with pyridoxine (B80251) hydrochloride employed a Zorbax Eclipse C18 column and a mobile phase of methanol (B129727) and 0.05 M potassium dihydrogen phosphate (B84403) (90:10, v/v) at pH 5, with detection at 220 nm. nih.gov The linearity for this compound in this method was established in the range of 10-50 µg/mL. nih.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying cyclizine and its primary metabolite, norcyclizine, in biological fluids. researchgate.netconsensus.app One such method for determination in human serum involved liquid-liquid extraction followed by analysis on a C18 reversed-phase column with an ion-trap mass spectrometer and an electrospray interface. nih.gov This LC-MS/MS method demonstrated linearity in the 2.5-100 ng/mL range and had a limit of detection of 1 ng/mL. nih.gov Another rapid LC-MS/MS assay for human plasma used protein precipitation for sample preparation and a C8 analytical column, achieving a total analysis time of 4 minutes. researchgate.netresearchgate.net This method was linear from 2-200 ng/mL for both cyclizine and norcyclizine. researchgate.net

| Technique | Matrix | Column | Mobile Phase | Detection | Linearity Range | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulation | C18 (150 x 4.6 mm, 5 µm) | 10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1 v/v/v) | UV at 254 nm | 50% - 150% of working strength | forestchemicalsreview.com |

| HPLC-DAD | Pharmaceutical Formulation | Zorbax Eclipse C18 | Methanol : 0.05 M KH2PO4 (90:10, v/v), pH 5 | UV at 220 nm | 10-50 µg/mL | nih.gov |

| LC-MS/MS | Human Serum | Luna C18 | Not specified | ESI-MS | 2.5-100 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | C8 (50 x 2.0 mm) | Linear gradient of methanol and 0.05% formic acid | ESI-MS/MS (MRM) | 2-200 ng/mL | researchgate.netresearchgate.net |

High-Performance Thin Layer Chromatography (HPTLC), also referred to as TLC-densitometry, offers a simpler and more cost-effective chromatographic alternative for the quantification of cyclizine. researchgate.net A validated TLC-densitometric method was developed to separate this compound from pyridoxine hydrochloride. nih.gov The separation was achieved on silica (B1680970) gel 60 F254 plates with a developing system of methylene (B1212753) chloride, acetone, and methanol (7:1:0.5, v/v/v). nih.gov The separated bands were scanned at 220 nm, and the method showed a linear relationship in the concentration range of 0.2-4 µ g/band for cyclizine. nih.gov Another eco-friendly TLC-densitometry method was developed for cyclizine and its impurities using a mobile phase of ethyl acetate, isopropanol, and ammonia (B1221849) (9.5:1:0.5, by volume) with detection at 210.0 nm. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and analysis of cyclizine and its metabolites, particularly in toxicological and metabolic studies. tandfonline.comtandfonline.com Research on the biotransformation of cyclizine in canine urine utilized GC-MS to identify the parent drug and its metabolites. tandfonline.comtandfonline.com In these studies, urine samples were subjected to solid-phase extraction, and the isolates were derivatized to form trimethylsilyl (B98337) ethers before being analyzed by positive-ion electron ionization GC-MS. tandfonline.comtandfonline.com This analysis identified cyclizine as the major excreted component, with norcyclizine being the major Phase I metabolite. tandfonline.com The method also tentatively identified several monohydroxylated metabolites. tandfonline.comtandfonline.com For quantification, selected ion monitoring (SIM) mode was employed, using chlorcyclizine as the internal standard. tandfonline.comtandfonline.com GC-MS has also been used in screening methods for various basic drugs, including cyclizine, in post-mortem blood samples. mdpi.com

Spectroscopic and Spectrometric Methods

Spectroscopic methods provide rapid and economical options for the quantification of this compound, especially in pharmaceutical formulations.

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the determination of cyclizine. nih.gov However, direct spectrophotometry can be non-selective. nih.gov To enhance sensitivity and selectivity, methods based on the formation of colored ion-pair complexes have been developed. nih.govresearchgate.net One such method involves the reaction of cyclizine with mono-acid azo dyes (like Sudan I and Sudan II) or bi-azo dyes (like Sudan III, Sudan IV, and Sudan Red 7B) in an acidic medium. nih.gov The resulting colored complexes are extracted into chloroform (B151607) and measured at specific wavelengths (e.g., 480 nm for the complex with Sudan I). nih.gov These extractive spectrophotometric methods have been successfully applied to the determination of cyclizine in pharmaceutical tablets. nih.gov The ultraviolet absorption spectrum for this compound shows maximum absorption (λmax) values at approximately 200 nm and 230 nm. core.ac.uk

| Reagent (Azo Dye) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| Sudan I | 480 | 2.0-18 | 1.5 x 10⁴ | nih.gov |

| Sudan II | 550 | 2.0-18 | 1.4 x 10⁴ | nih.gov |

| Sudan III | 500 | 2.0-20 | 1.3 x 10⁴ | nih.gov |

| Sudan IV | 530 | 2.0-20 | 1.2 x 10⁴ | nih.gov |

| Sudan Red 7B | 570 | 2.0-20 | 1.1 x 10⁴ | nih.gov |

Spectrofluorimetry offers a highly sensitive approach for the quantification of cyclizine. d-nb.infonih.gov A novel method was developed based on measuring the native fluorescence of cyclizine in acetonitrile. d-nb.info The optimal conditions were found to be an excitation wavelength (λex) of 244 nm and an emission wavelength (λem) of 350 nm. researchgate.netd-nb.info This method demonstrated excellent sensitivity and a wide linear range from 10 to 1000 ng/mL, with a limit of detection (LOD) of 3.10 ng/mL and a limit of quantitation (LOQ) of 9.41 ng/mL. d-nb.info The procedure has been successfully validated according to ICH guidelines and applied for the determination of cyclizine in its pure form, parenteral formulations, and human plasma samples, highlighting its utility for both quality control and bioanalytical applications. researchgate.netd-nb.info

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful and indispensable techniques in the pharmaceutical industry for the unambiguous structural elucidation of drug molecules like this compound. hts-110.com While detailed de novo structural elucidation studies of this compound are not commonly published, as its structure is well-established, these methods are critical for confirming the identity and purity of newly synthesized batches or related analogue compounds. researchgate.net

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For cyclizine, ¹H NMR would confirm the presence and connectivity of protons in the diphenylmethyl and piperazine moieties. spectrabase.com MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The combination of these techniques, often in hyphenated systems like Liquid Chromatography-NMR (LC-NMR) or LC-MS, is a frontline approach for identifying metabolites and degradation products. nih.gov For instance, the identity and purity of synthesized alkyl analogues of cyclizine have been confirmed using MS and NMR spectrometry, demonstrating the relevance of these techniques in the research and development of related compounds. researchgate.net

Electrochemical Methods

Electrochemical methods provide sensitive and rapid alternatives for the determination of electroactive compounds like this compound. These techniques are often cost-effective and can be applied to complex matrices.

Voltammetric techniques have been developed for the trace determination of cyclizine. A fast Fourier transform continuous cyclic voltammetric (FFTCV) method has been introduced for monitoring ultra-trace amounts of cyclizine in biological fluids and pharmaceutical tablets. nih.gov This technique utilizes a gold (Au) disk microelectrode in a flow-injection system. nih.gov A key advantage of this method is its speed and the fact that it does not require the deoxygenation of the analyte solution. nih.gov The reported detection limit for cyclizine using this method was 1.8 ng/mL, with a relative standard deviation (RSD) of 2.0% for 10 runs at a concentration of 5.0 x 10⁻⁷ M, demonstrating good reproducibility. nih.gov

While literature on the direct voltammetry of cyclizine is somewhat limited, its electrochemical properties have been utilized in High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). nih.govacs.org An HPLC-ECD method using a nickel oxide nanoparticle-modified carbon fiber microelectrode was developed for a set of piperazine antihistamines, including cyclizine. nih.gov This sensitive method achieved a detection limit of 3.8 nmol L⁻¹ for cyclizine. nih.gov

Table 2: Performance of Voltammetric Methods for Cyclizine Determination

| Method | Electrode | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Fast Fourier Transform Continuous Cyclic Voltammetry (FFTCV) | Au disk microelectrode | Biological fluids, Tablets | 1.8 ng/mL | nih.gov |

| High-Performance Liquid Chromatography-Electrochemical Detection (HPLC-ECD) | Nickel oxide nanoparticle-modified carbon fiber microelectrode | Spiked plasma | 3.8 nmol L⁻¹ | nih.gov |

Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been widely developed for the determination of this compound in pure form and in pharmaceutical preparations. aip.org These sensors are typically based on a poly(vinyl chloride) (PVC) membrane containing an ion-pair complex of cyclizine as the electroactive material. aip.orgsaspublishers.com The ion-pair is formed between the cyclizine cation and a suitable precipitating agent, such as sodium tetraphenyl borate (B1201080) (TPB) or phosphotungstic acid (PT). saspublishers.comjournalijdr.comjgtps.com

The performance of these electrodes is characterized by a Nernstian or near-Nernstian response over a wide concentration range. For example, an electrode based on the cyclizine-phosphotungstate (Cy-PT) ion-pair exhibited a linear response in the concentration range of 3.5 x 10⁻⁷ to 1.0 x 10⁻² M, with a slope of 50.5 mV/decade and a lower detection limit of 1.5 x 10⁻⁷ M. saspublishers.comjournalijdr.com The selectivity of these electrodes is a critical parameter, and studies have shown high selectivity for cyclizine over various inorganic and organic ions. saspublishers.comjgtps.com The operational pH range for these sensors is typically between 3.0 and 7.0, as significant potential drift can occur at more acidic or alkaline pH values due to interference from H⁺ or OH⁻ ions. jgtps.com These ISEs offer a simple, accurate, sensitive, and precise method for cyclizine analysis without the need for prior separation steps. researchgate.netresearchgate.net

Table 3: Characteristics of a Cyclizine Ion-Selective Electrode (ISE)

| Parameter | Value | Reference |

|---|---|---|

| Electroactive Material | Cyclizine-Phosphotungstic acid (Cy-PT) ion-pair | saspublishers.comjournalijdr.comjgtps.com |

| Linear Concentration Range | 3.5 x 10⁻⁷ – 1.0 x 10⁻² M | saspublishers.comjournalijdr.comjgtps.com |

| Slope | 50.5 mV/decade | saspublishers.comjournalijdr.com |

| Limit of Detection | 1.5 x 10⁻⁷ M | saspublishers.comjournalijdr.com |

| Working pH Range | 3.0 - 7.0 | jgtps.com |

Bioanalytical Method Validation in Biological Matrices

The determination of cyclizine and its metabolites in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and clinical studies. These bioanalytical methods must be rigorously validated to ensure reliable results. Validation is typically performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). d-nb.infoeuropa.eunih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantification of cyclizine and its primary metabolite, norcyclizine, in human plasma. researchgate.net A validated LC-MS/MS method demonstrated linearity over a concentration range of 2–200 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL for both analytes. researchgate.net The validation of this method included assessments of accuracy, precision, selectivity, and matrix effects. researchgate.net For instance, the intra- and inter-day precision, measured as relative standard deviation (RSD), was less than 14%, and the accuracy was within ±8% of the nominal concentrations, which falls within the accepted limits for bioanalytical methods. europa.euresearchgate.net

Other techniques, such as HPLC with UV detection and spectrofluorimetry, have also been validated for bioanalytical applications. d-nb.infocore.ac.uk A spectrofluorimetric method for cyclizine in human plasma was validated with a linear range of 10–1000 ng/mL and an LLOQ of 10 ng/mL according to FDA guidelines. d-nb.infonih.gov Sample preparation is a critical step, with techniques like solid-phase extraction (SPE) and protein precipitation being commonly employed to isolate the analytes from the complex biological matrix. researchgate.netcore.ac.uk

Table 4: Bioanalytical Method Validation Parameters for Cyclizine in Human Plasma

| Analytical Technique | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy | Precision (RSD) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | 2 - 200 | 2 | Within ±8% | <14% | researchgate.net |

| Spectrofluorimetry | 10 - 1000 | 10 | Not specified | Not specified | d-nb.infonih.gov |

| HPLC-UV | 2.5 - 100 | 5 µg/L (5 ng/mL) | Not specified | Not specified | core.ac.uk |

Sensitivity, Selectivity, Accuracy, and Precision

The quantification of this compound in pharmaceutical formulations and biological fluids requires analytical methods that are sensitive, selective, accurate, and precise. Various techniques, including spectrophotometry, spectrofluorimetry, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated to meet these criteria. researchgate.netnih.gov

A spectrofluorimetric method has been established for detecting cyclizine in human plasma and parenteral formulations. d-nb.info This method demonstrates high sensitivity with a limit of detection (LOD) of 3.10 ng/mL and a limit of quantitation (LOQ) of 9.41 ng/mL. d-nb.info For bioanalytical applications in human plasma, the lower limit of quantitation (LLOQ) was established at 10 ng/mL. nih.gov The method proved to be linear over a concentration range of 10–1000 ng/mL with a high correlation coefficient (r = 0.9999). d-nb.info Accuracy was confirmed with recovery percentages ranging from 100.73% to 101.90% for various concentrations. d-nb.info Precision was demonstrated by low relative standard deviation (RSD) values for both intra-day (0.25% to 1.23%) and inter-day (0.54% to 1.55%) analyses. d-nb.info

High-performance liquid chromatography (HPLC) methods have also been validated for cyclizine analysis. One such method, utilizing electrochemical detection, established a limit of quantitation of 1 µg/L for both cyclizine and its metabolite, norcyclizine, in serum and urine. core.ac.uk Another stability-indicating HPLC method reported a relative standard deviation (%RSD) of peak responses of less than 2.0% over six replicate injections, indicating good precision. forestchemicalsreview.com

For enhanced sensitivity and selectivity, an LC-MS/MS method was developed for the determination of cyclizine in human serum. nih.govresearchgate.net This technique achieved a limit of detection of 1 ng/mL and was linear across a calibration range of 2.5–100 ng/mL. nih.govresearchgate.net The method was reported to possess the necessary sensitivity, selectivity, precision, and accuracy for monitoring cyclizine concentrations in human subjects after oral administration. nih.govresearchgate.net

Capillary zone electrophoresis (CZE) offers an alternative with specific advantages, such as the use of non-toxic aqueous buffers. nih.gov A validated CZE method for cyclizine in tablets and suppositories demonstrated the required accuracy, selectivity, sensitivity, and precision, and was also shown to be stability-indicating, as it could resolve the drug from its degradation products. nih.gov

The table below summarizes the validation parameters for various analytical methods used for this compound.

Table 1: Summary of Validation Parameters for this compound Analytical Methods

| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ/LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Source |

|---|---|---|---|---|---|---|---|

| Spectrofluorimetry | Human Plasma | 10 - 1000 | 3.10 | 9.41 (LOQ), 10 (LLOQ) | 100.73 - 101.90 | Intra-day: 0.25-1.23, Inter-day: 0.54-1.55 | d-nb.infonih.gov |

| LC-MS/MS | Human Serum | 2.5 - 100 | 1 | 2.5 | Not specified | Not specified | nih.govresearchgate.net |

| HPLC-ECD | Serum & Urine | Not specified | Not specified | 1 (as µg/L) | Not specified | Not specified | core.ac.uk |

| Spectrophotometry | Pure Drug | 2 - 60 (µg/mL) | Not specified | Not specified | 99.4 - 101.1 | 0.3 - 1.62 | nih.gov |

Stability of this compound in Biological Samples

The stability of this compound in biological samples is a critical factor for ensuring reliable results in pharmacokinetic and bioanalytical studies. Investigations have been conducted to assess its stability under various storage and handling conditions.

A spectrofluorimetric study evaluated the stability of cyclizine in human plasma. d-nb.infonih.gov The results, which met FDA guidelines, showed that cyclizine is stable for at least 6 hours at room temperature, with 96.98% to 98.03% of the initial concentration remaining. nih.gov The compound also demonstrated stability through three freeze-thaw cycles, with recovery percentages between 96.50% and 97.14%. nih.gov

Further research using an HPLC method provided detailed stability data for this compound in both serum and urine at different temperatures over four weeks. core.ac.uk The findings indicated that the compound maintains stability when stored at +4°C and -15°C for the tested duration. core.ac.uk Additionally, the stability of standard stock solutions of cyclizine has been evaluated. A stock solution of cyclizine (1 mg/mL) prepared in water was found to be stable for up to 5 days at ambient temperature when protected from light. nih.gov

The compatibility of cyclizine lactate (B86563) with other drugs in solution, such as in a syringe driver, is also a key aspect of its stability. For instance, combinations of cyclizine lactate and diamorphine hydrochloride are visually compatible and chemically stable in water for injection (WFI) for up to 24 hours at concentrations up to 20 mg/mL. oup.com However, precipitation can occur if the concentration of either drug exceeds certain limits relative to the other. oup.com

The table below presents stability data for cyclizine in human plasma under different conditions.

Table 2: Stability of Cyclizine in Human Plasma

| Stability Condition | Concentration (ng/mL) | % Remaining (Mean ± SD) | Source |

|---|---|---|---|

| Room Temperature (6 hours) | 30 | 96.98 ± 1.13 | nih.gov |

| 400 | 98.03 ± 0.98 | nih.gov | |

| 800 | 97.45 ± 1.02 | nih.gov | |

| Three Freeze-Thaw Cycles | 30 | 97.14 ± 1.32 | nih.gov |

| 400 | 96.50 ± 0.97 | nih.gov |

Preclinical Studies and in Vitro / in Vivo Models

In Vitro Receptor Binding and Functional Assays

Cyclizine (B1669395) is a first-generation piperazine (B1678402) derivative that functions as a histamine (B1213489) H1 receptor antagonist. researchgate.netfrontiersin.org Its mechanism of action involves blocking the action of histamine at H1 receptors. nih.govcliniciansbrief.com In vitro studies using radioligand binding assays with homogenates of HEK293T cells transiently expressing the human H1 receptor have been conducted to characterize its binding affinity and kinetics. nih.govnih.gov

These studies are crucial for understanding the structure-activity relationships of H1 antagonists. nih.govnih.gov Hallmark features of H1 receptor ligands include aromatic rings, often in a diphenyl structure like cyclizine, and a basic amine contained within a heterocyclic ring. nih.govnih.gov Research comparing non-tricyclic ligands, such as cyclizine, with tricyclic antagonists has shown that cyclicity can have a pronounced effect on binding kinetics. nih.gov Generally, tricyclic ligands were found to have a higher binding affinity and a longer drug-target residence time than the non-tricyclic compounds. nih.gov

Table 1: In Vitro H1 Receptor Binding Affinity and Kinetics of Benchmark Antagonists This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Type | pKi | pKD,calc | Residence Time (RT) (min) |

|---|---|---|---|---|

| Diphenhydramine | Non-Tricyclic | 7.9 ± 0.1 | 7.9 ± 0.1 | 0.9 ± 0.2 |

| Cyclizine | Non-Tricyclic | 7.7 ± 0.1 | 7.7 ± 0.1 | 1.1 ± 0.1 |

| Triprolidine | Non-Tricyclic | 8.6 ± 0.1 | 8.6 ± 0.1 | 1.3 ± 0.1 |

| Mepyramine | Non-Tricyclic | 9.0 ± 0.1 | 9.0 ± 0.1 | 2.5 ± 0.1 |

| Azatadine | Tricyclic | 9.2 ± 0.1 | 9.2 ± 0.1 | 12 ± 1 |

| Desloratadine | Tricyclic | 9.2 ± 0.1 | 9.2 ± 0.1 | 200 ± 40 |

Data sourced from a study on HEK293T cells expressing human H1R. nih.gov

Animal Models of Nausea and Vomiting

Apomorphine is a nonselective dopamine (B1211576) agonist that effectively induces emesis by stimulating D2 receptors in the chemoreceptor trigger zone (CTZ). cliniciansbrief.com It is commonly used in preclinical models, particularly in dogs, to test the efficacy of antiemetic agents. nih.gov While dopamine antagonists are effective in this model, the efficacy of antihistamines has been investigated with varied results. For instance, studies on the first-generation antihistamines Dramamine and Benadryl (diphenhydramine) found them to be ineffective at preventing apomorphine-induced emesis in dogs. researchgate.net Another antihistamine, promethazine, is believed to antagonize apomorphine-induced vomiting due to its central antimuscarinic actions and its ability to inhibit the medullary chemoreceptor trigger zone.

Animal models are critical for evaluating the efficacy of anti-motion sickness drugs. As many rodents lack an emetic reflex, alternative behaviors are used as markers for motion sickness. nih.gov

One such model utilizes rats, where motion sickness is induced by rotatory stimulation. researchgate.net The evaluation criterion in these studies is the consumption of kaolin (B608303), a non-nutritive clay; this behavior, known as pica, is considered an analogue to vomiting. researchgate.net In one study, administration of cyclizine significantly decreased the amount of kaolin consumed by the rats, demonstrating its anti-motion sickness effect in this model. researchgate.net

In dogs, a model based on the generation of Coriolis acceleration through the simultaneous use of vertical and rotatory movement has been described. This method was shown to be effective in inducing motion sickness for the purpose of screening antiemetic drugs. In this model, cyclizine (tested as Marezine) was found to be an effective agent against motion sickness.

Table 2: Summary of Animal Models for Motion Sickness This table is interactive. You can sort the columns by clicking on the headers.

| Animal Model | Method of Induction | Evaluation Criterion | Finding for Cyclizine |

|---|---|---|---|

| Rat | Rotatory Stimulation | Kaolin Consumption (Pica) | Significantly decreased kaolin consumption. researchgate.net |

| Dog | Coriolis Acceleration (Vertical & Rotatory Movement) | Prevention of Emesis | Proved effective. |

Studies on Vestibular System Modulation

The vestibular system in the inner ear is crucial for balance and spatial orientation. researchgate.net Overstimulation or disruption of signals from the vestibular apparatus to the brain's vomiting center is a primary cause of motion sickness and vertigo. cliniciansbrief.comresearchgate.net Preclinical evidence suggests that cyclizine's therapeutic effects are mediated, in part, by its influence on this system. cliniciansbrief.com

The mechanism involves the depression of labyrinthine excitability and vestibular stimulation. cliniciansbrief.com Cyclizine acts on the vomiting center, which is rich in histamine H1 and muscarinic receptors that receive neuronal signals from the vestibular system. cliniciansbrief.comresearchgate.net By blocking these receptors, cyclizine dampens the transmission of overstimulatory vestibular signals, thereby reducing the activation of the medullary chemoreceptor trigger zone and the vomiting center. cliniciansbrief.comresearchgate.net This modulation reestablishes the balance of activity in the afferent neurons. While cyclizine is known to be effective for vertigo and nausea originating from inner ear disturbances, human studies at standard doses have shown it may have minimal suppressive effects on certain aspects of visual-vestibular interaction, such as postural sway and optokinetic nystagmus. researchgate.net

Central Nervous System Effects in Preclinical Models

Cyclizine hydrochloride is a histamine H1-receptor antagonist of the piperazine class that readily crosses the blood-brain barrier, leading to significant effects on the central nervous system (CNS). nih.gov Preclinical observations consistently demonstrate CNS depressant activities, which underpin both its therapeutic antiemetic action and certain toxicological properties. nih.govpharmacyregulation.org

The compound's mechanism involves depression of labyrinthine excitability and vestibular stimulation, and it may act on the medullary chemoreceptor trigger zone. researchgate.net Its anticholinergic properties also contribute to its CNS profile. wellingtonicu.com

Symptoms observed in cases of acute toxicity in animal models and extrapolated from clinical overdoses include a range of CNS effects. These can be both depressant and excitatory. Depressant effects include drowsiness, dizziness, incoordination, ataxia, and weakness. windows.net Conversely, at higher exposures, hyperexcitability, disorientation, hyperkinesia, and convulsions can occur. windows.net In younger animals, there is a greater susceptibility to convulsions. windows.net

There are reports of misuse of cyclizine for its euphoric or hallucinatory effects, which are attributed to its central anticholinergic actions. pharmacyregulation.orgwindows.net

Table 1: Observed Central Nervous System Effects in Preclinical Contexts

| Effect Type | Specific Observation | Reference |

|---|---|---|

| Depressant | Drowsiness, somnolence, decreased consciousness | windows.netdrugs.com |

| Dizziness, ataxia, incoordination | windows.net | |

| Excitatory | Hyperexcitability, restlessness, nervousness | windows.netdrugs.com |

| Tremor, dyskinesia, extrapyramidal disturbances | drugs.com | |

| Convulsions (especially in younger subjects) | windows.net | |

| Psychiatric/Behavioral | Disorientation, hallucinations (auditory and visual) | pharmacyregulation.orgdrugs.com |

| Euphoria | pharmacyregulation.org |

Toxicity and Safety Pharmacology Studies

Acute toxicity from this compound manifests through both peripheral anticholinergic effects and significant impacts on the central nervous system. windows.net An oral dose of 5 mg/kg is considered likely to produce clinical symptoms of toxicity. windows.net According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with acute toxicity warnings, including being toxic if swallowed or in contact with skin and fatal if inhaled. nih.gov

Preclinical data and clinical observations in specific patient populations indicate that cyclizine can exert notable effects on the cardiovascular system. In models of severe heart failure, cyclizine has been shown to cause a decrease in cardiac output, which is associated with compensatory increases in heart rate, mean arterial pressure, and pulmonary wedge pressure. wellingtonicu.comwindows.netmedsafe.govt.nz Consequently, its use is approached with caution in preclinical models of cardiac compromise. wellingtonicu.com Other reported cardiovascular effects, primarily from post-marketing surveillance, include tachycardia, palpitations, hypertension, and hypotension. medsafe.govt.nznih.gov

Table 2: Summary of Preclinical and Observed Cardiovascular Findings

| Parameter | Finding | Context/Model | Reference |

|---|---|---|---|

| Cardiac Output | Decrease | Severe heart failure models | wellingtonicu.comwindows.net |

| Heart Rate | Increase (Tachycardia) | Associated with decreased cardiac output | wellingtonicu.comwindows.net |

| Arterial Pressure | Increase | Severe heart failure models | wellingtonicu.comwindows.net |

| Pulmonary Wedge Pressure | Increase | Severe heart failure models | wellingtonicu.comwindows.net |

Neurological Effects

The neurological effects observed in toxicity studies are extensive and align with the compound's known CNS activity. Symptoms of acute toxicity include drowsiness, dizziness, ataxia, and incoordination. windows.net More severe neurological manifestations can include hyperexcitability, disorientation, impaired judgment, hallucinations, hyperkinesia, extrapyramidal motor disturbances, and convulsions. windows.nettga.gov.au Rare reports have also noted transient speech disorders, paresthesia, and generalized chorea. drugs.commedsafe.govt.nz

The teratogenic potential of cyclizine has been investigated in animal models with varying results. Some animal studies indicate that cyclizine may be teratogenic, revealing evidence of malformations such as cleft palate and cephalic abnormalities at doses significantly higher than the clinical equivalent (e.g., above 25 to 50 mg/kg/day). drugs.comhpra.ie However, another study reported negative findings for teratogenicity in rats and rabbits at oral doses up to 65 mg/kg and 75 mg/kg, respectively. hpra.ie The relevance of the positive findings in animal studies to humans is considered uncertain. drugs.com The GHS classification includes a warning that the compound is "Suspected of damaging fertility or the unborn child". nih.gov

In a study on fertility, the prolonged administration of cyclizine to male and female rats at dose levels of approximately 15 and 25 mg/kg/day showed no evidence of impaired fertility after 90-100 days of continuous treatment. slideshare.net

Formal long-term studies in animals to definitively determine the carcinogenic potential of cyclizine alone have not been conducted. drugs.comhpra.ieslideshare.net However, long-term studies where cyclizine was administered in combination with nitrate (B79036) did not indicate carcinogenicity. drugs.comhpra.ie In mutagenicity testing, cyclizine was found to be non-mutagenic in a full Ames test. drugs.comslideshare.net It was noted, however, that it can undergo nitrosation in vitro to form mutagenic products. drugs.comslideshare.net A broader review of antihistamines for genotoxicity and carcinogenicity did not provide specific bioassay results for cyclizine. researchgate.net

Clinical Research and Therapeutic Applications

Efficacy in Motion Sickness and Vertigo

Cyclizine (B1669395) hydrochloride is a first-generation antihistamine belonging to the piperazine (B1678402) class, recognized for its efficacy in managing nausea, vomiting, and dizziness associated with motion sickness and vertigo. patsnap.comwikipedia.orgdrugbank.com Its therapeutic action is primarily attributed to its histamine (B1213489) H1 receptor antagonism. patsnap.com By blocking these receptors in the brain's vomiting center, cyclizine hydrochloride effectively reduces the overstimulation of pathways from the vestibular system (inner ear) that occurs during motion, thereby alleviating symptoms. drugbank.comaccessdoctor.co.uk It also possesses anticholinergic properties that contribute to its antiemetic effects. patsnap.comdrugbank.com

Clinical trials and extensive use since its initial approval in 1953 have established the effectiveness of this compound for motion sickness. patsnap.com Studies have demonstrated its utility in preventing and treating the associated nausea and vomiting. patsnap.com Research has shown that cyclizine has a direct action on the stomach, which contributes to its efficacy in treating gastrointestinal symptoms related to motion sickness. nih.gov While specific, recent, large-scale clinical trial data is not always highlighted in literature, its long-standing use and over-the-counter availability in many regions for this indication underscore its accepted efficacy. patsnap.comnih.gov Comparative studies have found its effectiveness to be similar to other first-generation antihistamines like diphenhydramine. nih.gov

This compound is valuable in relieving vomiting and vertigo associated with vestibular disturbances, such as Menière's disease. medicines.org.uk The vestibular system in the inner ear is crucial for balance and spatial orientation; when it is disrupted, it can send overwhelming signals to the brain's vomiting center, triggering vertigo and nausea. accessdoctor.co.uk this compound acts on this center, blocking histamine and muscarinic receptors to dampen these signals and reduce the intensity and frequency of vertigo episodes. accessdoctor.co.uk By depressing labyrinth excitability and vestibular stimulation, it provides significant symptomatic relief for patients with conditions affecting the vestibular apparatus, allowing them to better manage their daily activities. drugbank.comaccessdoctor.co.uk

Pharmacokinetic and Pharmacodynamic Correlations in Clinical Populations

Correlation of Plasma Concentrations with Therapeutic and Adverse Effects

The relationship between the plasma concentration of cyclizine and its therapeutic and adverse effects has been explored in clinical studies. Following a single oral dose of 50 mg of this compound in healthy adult volunteers, a peak plasma concentration of approximately 70 ng/mL is reached in about two hours.